molecular formula C11H10O6 B1281345 3,5-Bis(methoxycarbonyl)benzoic acid CAS No. 38588-64-6

3,5-Bis(methoxycarbonyl)benzoic acid

Cat. No. B1281345
CAS RN: 38588-64-6
M. Wt: 238.19 g/mol
InChI Key: OGZWRRQXMPHWIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including palladium-catalyzed cross-coupling reactions, as seen in the synthesis of hyperbranched polyesters incorporating the AB2 monomer 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid . Additionally, the synthesis of 3,5-bis(aminomethyl)benzoic acid from 3,5-dimethylbenzoic acid through bromination, azidonation, and reduction demonstrates a method that could potentially be adapted for the synthesis of 3,5-bis(methoxycarbonyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of compounds similar to 3,5-bis(methoxycarbonyl)benzoic acid can be complex, as seen in the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, which crystallizes in the trigonal space group and is stabilized by intermolecular hydrogen bonds . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Chemical reactions involving benzoic acid derivatives are diverse. For instance, the transformation of 3,5-bis(methoxycarbonyl)-4-phenyl-2-isoxazoline-2-oxides into 2-methoxycarbonyl-1-oxido-3H-indole-3-acetates under Lewis acid conditions indicates the reactivity of the methoxycarbonyl group in cyclization reactions . Similarly, the selective para metalation of 3-methoxy and 3,5-dimethoxy benzoic acids with n-butyl lithium–potassium tert-butoxide suggests a method for functionalizing the benzoic acid core .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their functional groups and molecular structure. For example, the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates demonstrate the light-harvesting capabilities of the benzoate ligands . The thermal instability of certain monomers, such as the AB2 monomer mentioned in paper , affects the methods that can be used for polymerization, indicating the importance of understanding these properties for practical applications.

Scientific Research Applications

Supramolecular Arrangements

3,5-Bis(methoxycarbonyl)benzoic acid is investigated for its supramolecular arrangements. Studies have shown that molecules of this compound can form two-dimensional layers via hydrogen bonds, as seen in its complex with calcium. These structures have potential applications in crystal engineering and materials science due to their unique layering and bonding characteristics (Przybył, Zoń, & Janczak, 2013).

Antimicrobial and Molluscicidal Activity

Derivatives of benzoic acid, including compounds similar to 3,5-Bis(methoxycarbonyl)benzoic acid, have been studied for their antimicrobial and molluscicidal properties. These findings are significant for the development of new treatments against harmful organisms and pests (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).

Coordination Polymers and Photophysical Properties

Research has explored the use of benzoic acid derivatives in creating lanthanide-based coordination polymers. These polymers, characterized by their unique crystal structures and photophysical properties, are potential candidates for applications in materials science and optoelectronics (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Catalysis in Chemical Reactions

3,5-Bis(methoxycarbonyl)benzoic acid and its derivatives have been studied for their role in catalyzing chemical reactions, such as the methoxycarbonylation of alkynes. This research is crucial for developing efficient and selective catalysts in industrial chemical processes (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).

Liquid Crystal Phase and Polymerization

Studies have also focused on the formation of liquid crystal phases and photopolymerization of benzoic acid derivatives. These properties are particularly relevant for the development of new materials with controlled structures and functionalities (Kishikawa, Hirai, & Kohmoto, 2008).

Safety And Hazards

3,5-Bis(methoxycarbonyl)benzoic acid is considered hazardous. It causes skin irritation, serious eye damage, and can cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

3,5-bis(methoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O6/c1-16-10(14)7-3-6(9(12)13)4-8(5-7)11(15)17-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZWRRQXMPHWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497021
Record name 3,5-Bis(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(methoxycarbonyl)benzoic acid

CAS RN

38588-64-6
Record name 3,5-Bis(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
M Engel, CW Burris, CA Slate, BW Erickson - Tetrahedron, 1993 - Elsevier
Bridging two molecules of an organic thiol with the 3,5-dimethylenebenzoic acid (Dmb) group produces a rigid five-carbon Dmb crosslink that is stable to disulfide reducing agents. …
Number of citations: 18 www.sciencedirect.com
BM Nakhle, SA Trammell, KM Sigel, TJ Meyer… - Tetrahedron, 1999 - Elsevier
A protected form of 3,5-bis(phosphonomethyl)benzoic acid (Bpb-OH), a metal oxide surface bivalent anchor, has been synthesized, coupled to an amine functionality, deprotected, and …
Number of citations: 23 www.sciencedirect.com
徐中轩, 马钰璐 - 结构化学, 2017 - cqvip.com
: 5-(Hydroxymethyl) isophthalic acid (H2HIA) as a novel organic ligand was prepared from 3, 5-bis (methoxycarbonyl) benzoic acid by a two-step method. And then, a 3D helical …
Number of citations: 4 www.cqvip.com
B Zheng, L Huang, X Cao, S Shen, H Cao, C Hang… - …, 2018 - pubs.rsc.org
Porous metal–organic frameworks (MOFs) constructed from organic linkers and metal ions/clusters can provide special pore environments for selective CO2 capture. In this work, we …
Number of citations: 40 pubs.rsc.org
M Antonijevic, D Charou, I Ramos, M Valcarcel… - European Journal of …, 2023 - Elsevier
Numerous studies have been published about the implication of the neurotrophin brain-derived neurotrophic factor (BDNF) and its receptor TrkB in the pathogenesis of several …
Number of citations: 2 www.sciencedirect.com
BM Nakhle - 1998 - search.proquest.com
Several novel nonnatural peptides and two tripod-shaped proteins have been designed, chemically synthesized, and physically characterized. The tripod-shaped proteins consist of …
Number of citations: 0 search.proquest.com
E Utagawa, A Ohkubo, M Sekine… - The Journal of Organic …, 2007 - ACS Publications
We synthesized a three-way branched oligodeoxynucleotide (ODN) 30-mer using a new branch unit with acid-labile DMTr and oxidatively cleavable TrS groups as orthogonal …
Number of citations: 18 pubs.acs.org
T Klein, HF Ulrich, FV Gruschwitz, MT Kuchenbrod… - Polymer …, 2020 - pubs.rsc.org
In contrast to covalent polymer brushes, directional supramolecular forces such as hydrogen bonds or π–π-interactions govern the formation of supramolecular polymer bottlebrushes (…
Number of citations: 7 pubs.rsc.org
P Kahnberg, E Lager, C Rosenberg… - Journal of Medicinal …, 2002 - ACS Publications
To further develop and evaluate a pharmacophore model previously proposed by Cook and co-workers (Drug Des. Discovery 1995, 12, 193−248) for ligands binding to the …
Number of citations: 177 pubs.acs.org
ZX Xu, CY Ou, CX Zhang - Acta Crystallographica Section C …, 2020 - scripts.iucr.org
Two three-dimensional cobalt-based metal–organic frameworks with 5-(hydroxymethyl)isophthalic acid (H2HIPA), namely poly[[μ2-1,4-bis(2-methyl-1H-imidazol-1-yl)benzene-κ2N3:N3…
Number of citations: 6 scripts.iucr.org

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